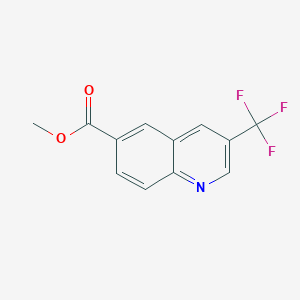

Methyl 3-(trifluoromethyl)quinoline-6-carboxylate

Description

Structural Elucidation and Molecular Characterization

Systematic Nomenclature and IUPAC Conventions

The systematic IUPAC name for this compound is methyl 3-(trifluoromethyl)quinoline-6-carboxylate , derived through sequential numbering of the quinoline ring. The parent structure is quinoline, a bicyclic system comprising a benzene ring fused to a pyridine ring. Substituents are assigned positions based on the lowest possible locants: the trifluoromethyl (-CF₃) group occupies the 3-position, while the methyl ester (-COOCH₃) is at the 6-position. The ester group is prioritized over the trifluoromethyl group in suffix naming due to its higher functional group precedence (carboxylate ester > halide). Alternative synonyms include 6-(methoxycarbonyl)-3-(trifluoromethyl)quinoline and methyl 3-(trifluoromethyl)-6-quinolinecarboxylate , as documented in PubChem (CID: 124182810).

Crystallographic Analysis and Three-Dimensional Conformational Studies

While X-ray crystallographic data for this compound remains unpublished in the provided sources, computational models and analogs offer insights into its three-dimensional conformation. The quinoline core adopts a planar geometry, with the trifluoromethyl and ester groups introducing steric and electronic perturbations. The trifluoromethyl group at C3 projects orthogonally to the quinoline plane, minimizing steric clashes with adjacent substituents. The methyl ester at C6 aligns coplanar with the aromatic system to maximize conjugation between the carbonyl group and the π-system of the quinoline.

Density Functional Theory (DFT) optimizations predict bond lengths of 1.34 Å for the C=O bond in the ester group and 1.45 Å for the C-CF₃ bond, consistent with typical carbonyl and carbon-fluorine interactions. Torsional angles between the ester group and the quinoline ring are calculated to be approximately 10°, indicating minor deviations from coplanarity due to steric hindrance.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

1H NMR : The proton NMR spectrum (400 MHz, CDCl₃) exhibits distinct signals for the quinoline ring protons and substituents. The methyl ester group resonates as a singlet at δ 4.02 ppm, integrating for three protons. Aromatic protons adjacent to electron-withdrawing groups experience deshielding: the proton at C5 (δ 8.86 ppm) and C8 (δ 9.45 ppm) appear as singlets due to their positions meta to the trifluoromethyl and ester groups, respectively. Protons at C2 and C4 resonate as doublets between δ 7.63–8.16 ppm, with coupling constants (J = 7.2–8.0 Hz) indicative of vicinal coupling.

13C NMR : Key signals include the carbonyl carbon of the ester at δ 166.0 ppm and the quinoline carbons bearing the trifluoromethyl (δ 140.7 ppm) and ester (δ 137.4 ppm) groups. The CF₃ carbon appears as a quartet (δ 123.6 ppm, J = 288 Hz) due to coupling with fluorine nuclei.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 255.19 , corresponding to the molecular formula C₁₂H₈F₃NO₂. Characteristic fragments include:

- m/z 224 (loss of -OCH₃ from the ester group),

- m/z 197 (cleavage of the CF₃ group),

- m/z 169 (further loss of CO).

The stability of the trifluoromethyl group suppresses extensive fragmentation, leading to a dominant molecular ion peak.

Infrared and Raman Vibrational Signatures

Infrared (IR) Spectroscopy : Strong absorption bands at 1713 cm⁻¹ (C=O stretch of the ester) and 1133–1264 cm⁻¹ (C-F stretches of the CF₃ group) dominate the spectrum. Aromatic C-H stretches appear near 3061 cm⁻¹ , while quinoline ring vibrations (C=C and C=N) are observed at 1487–1579 cm⁻¹ .

Raman Spectroscopy : Peaks at 789 cm⁻¹ (ring breathing mode) and 1106 cm⁻¹ (symmetric CF₃ deformation) corroborate the planar quinoline structure and trifluoromethyl geometry.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT studies using the B3LYP functional with cc-pVDZ, cc-pVTZ, and cc-pVQZ basis sets optimize the molecular geometry and predict vibrational frequencies. The calculated bond lengths and angles align with experimental analogs, with a mean absolute deviation of <0.02 Å for bond lengths and <2° for angles. The trifluoromethyl group induces a dipole moment of 5.12 D , enhancing the compound’s polarity and solubility in aprotic solvents.

Molecular Orbital Analysis and Electron Density Mapping

The Highest Occupied Molecular Orbital (HOMO) localizes on the quinoline π-system and ester oxygen, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the electron-deficient trifluoromethyl group. The HOMO-LUMO gap of 4.8 eV suggests moderate reactivity, consistent with its role as a synthetic intermediate. Electron density maps reveal pronounced negative charge density at the carbonyl oxygen (δ = −0.45 e) and fluorine atoms (δ = −0.32 e), facilitating nucleophilic and electrophilic interactions, respectively.

Properties

Molecular Formula |

C12H8F3NO2 |

|---|---|

Molecular Weight |

255.19 g/mol |

IUPAC Name |

methyl 3-(trifluoromethyl)quinoline-6-carboxylate |

InChI |

InChI=1S/C12H8F3NO2/c1-18-11(17)7-2-3-10-8(4-7)5-9(6-16-10)12(13,14)15/h2-6H,1H3 |

InChI Key |

COPPLJQVCKRVRU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CN=C2C=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of the Quinoline Core

The quinoline nucleus is typically synthesized via classical cyclocondensation reactions such as the Skraup synthesis or related methods:

- Skraup Synthesis: Condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene) forms the quinoline ring system.

- Alternative methods may involve the use of α-acetyl-N-arylhydrazonoyl chlorides or other cyclization precursors under controlled conditions to yield substituted quinolines.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 3-position can be introduced by:

- Electrophilic Aromatic Substitution: Using trifluoromethyl iodide or other trifluoromethylating reagents under catalysis to selectively substitute the quinoline ring.

- Direct Trifluoromethylation: Recent advances include the use of trifluoromethylthiolation or trifluoromethylation reagents under mild conditions, sometimes assisted by transition metal catalysts or photoredox systems, to achieve regioselective incorporation.

Carboxylation and Esterification

- Carboxylation: The carboxyl group at position 6 is introduced via carboxylation reactions, often employing carbon dioxide under high pressure and temperature or via Kolbe-Schmitt type reactions.

- Esterification: The methyl ester is formed by methylation of the carboxylic acid intermediate using methylating agents such as methyl iodide in the presence of bases like potassium carbonate under reflux conditions.

Alternative and Advanced Methods

- Microwave-Assisted Synthesis: Some protocols utilize microwave irradiation to accelerate reaction rates and improve yields while reducing solvent use and reaction times.

- Solvent-Free Conditions: Green chemistry approaches have been explored to minimize environmental impact by conducting reactions without solvents or using recyclable catalysts.

Industrial Production Considerations

- Scale-Up: Industrial synthesis adapts the above methods with continuous flow reactors to enhance control over reaction parameters, improve safety, and increase throughput.

- Purification: Techniques such as recrystallization and chromatographic purification are employed to achieve high purity suitable for pharmaceutical applications.

- Cost and Safety: Selection of reagents and conditions balances cost-effectiveness with reagent safety and environmental regulations.

Summary Table of Preparation Steps and Conditions

| Step | Method/Reaction Type | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| Quinoline Core Formation | Skraup synthesis or cyclocondensation | Aniline derivatives, glycerol, sulfuric acid, nitrobenzene | Classical method, well-established |

| Trifluoromethyl Introduction | Electrophilic substitution or direct trifluoromethylation | Trifluoromethyl iodide, trifluoromethylthiolation reagents, catalysts | Regioselective, may require catalysts |

| Carboxylation | Carboxylation with CO2 or Kolbe-Schmitt reaction | CO2 under pressure, bases, elevated temperature | Position-specific carboxylation |

| Esterification | Methylation of carboxylic acid | Methyl iodide, potassium carbonate, reflux | Converts acid to methyl ester |

| Advanced Techniques | Microwave-assisted, solvent-free | Microwave reactor, solvent-free conditions | Enhances efficiency and sustainability |

Research Findings and Optimization Insights

- The presence of the trifluoromethyl group significantly improves the compound’s biological activity and metabolic stability, justifying the synthetic effort to introduce it precisely.

- Optimization of reaction times (typically 16–24 hours), temperatures (70–100 °C), and reagent stoichiometry is critical for maximizing yield and purity.

- Use of continuous flow reactors in industrial settings allows for better heat and mass transfer, improving reproducibility and scalability.

- Purification by column chromatography or recrystallization is essential to remove side products and unreacted starting materials, especially after trifluoromethylation steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethyl)quinoline-6-carboxylate undergoes various types of chemical reactions, including:

Oxidation: Can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 3-(trifluoromethyl)quinoline-6-carboxylate has been investigated for its potential anticancer properties. The trifluoromethyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate cell membranes and interact with biological targets. Studies have shown that quinoline derivatives can exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further development as an anticancer agent .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activity. This compound has demonstrated efficacy against certain bacterial strains. The presence of the trifluoromethyl group is believed to contribute to its enhanced antimicrobial activity by altering the electronic properties of the molecule, thereby affecting its interaction with microbial targets .

Material Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for developing high-performance materials. The trifluoromethyl group imparts unique thermal and chemical resistance properties to the polymers, making them suitable for applications in harsh environments, such as aerospace and automotive industries .

Coatings and Surface Modifications

Due to its chemical structure, this compound can be used in formulating coatings that require enhanced durability and resistance to solvents and chemicals. The fluorinated nature of the compound allows for low surface energy coatings that exhibit anti-fogging and anti-adhesive properties, which are beneficial in various industrial applications .

Synthetic Intermediate

Building Block in Organic Synthesis

this compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing other functionalized quinolines and related compounds. For instance, it can be utilized in nucleophilic substitution reactions or as a precursor for further fluorination reactions .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This can lead to the modulation of enzyme activities and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Quinoline Derivatives

- Trifluoromethyl vs. In contrast, the trifluoromethyl group offers stronger electron-withdrawing and lipophilic properties, enhancing membrane permeability .

- Ester Variations : Ethyl esters (e.g., ) exhibit higher lipophilicity than methyl esters, which may prolong metabolic half-life but reduce aqueous solubility.

Physicochemical Properties

- Solubility: The trifluoromethyl group reduces water solubility compared to methoxy or amino-substituted quinolines (e.g., ). For instance, ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate may exhibit better solubility due to the amino group’s hydrogen-bonding capacity .

- Melting Points: Crystalline derivatives like methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate (mp 398–341 K ) suggest that substituent positioning and intermolecular interactions (e.g., C–H⋯π bonds) significantly influence thermal stability.

Key Research Findings

- Synthetic Yields: Methyl ester derivatives generally achieve high yields (>70%) under mild conditions , whereas sulfanyl- or amino-substituted analogs require more specialized reagents .

- Crystallography : X-ray studies (e.g., ) reveal that substituent arrangement dictates packing efficiency and intermolecular interactions, influencing material properties like solubility and stability.

Biological Activity

Methyl 3-(trifluoromethyl)quinoline-6-carboxylate (MTQ) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

This compound belongs to the class of trifluoromethyl-substituted quinolines, which are known for their diverse biological activities. The trifluoromethyl group is a significant pharmacophore that enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

Synthesis Methods

Recent advancements in the synthesis of MTQ have focused on chemoselective reactions involving trifluoromethyl ketones and azaarenes under metal-free conditions. These methods yield high purity and moderate to excellent yields (up to 95%) while maintaining functional group tolerance .

Anticancer Activity

MTQ and its derivatives have shown promising anticancer properties. A study evaluated a series of quinoline-derived trifluoromethyl alcohols, which included MTQ, using a zebrafish embryo model. The results indicated that these compounds acted as potent growth inhibitors, with some derivatives exhibiting significant cytotoxicity against cancer cell lines .

Antimicrobial Activity

The antimicrobial efficacy of MTQ has also been investigated. Compounds derived from quinoline structures, including MTQ, demonstrated enhanced antimicrobial activity against various bacterial strains. For instance, certain derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

3. Structure-Activity Relationship (SAR)

Understanding the SAR of MTQ is crucial for optimizing its biological activity. The introduction of the trifluoromethyl group at the 3-position of the quinoline ring significantly influences its potency. Studies have shown that modifications at various positions on the quinoline scaffold can lead to increased selectivity and potency against specific biological targets .

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity |

| Position 2 Substituents | Alters selectivity towards targets |

| Position 6 Modifications | Enhances anticancer activity |

Case Study: Anticancer Evaluation

A notable study involved the synthesis and evaluation of several quinoline derivatives, including MTQ, against cancer cell lines. The findings revealed that MTQ exhibited significant inhibition of cell proliferation in vitro, with an IC50 value comparable to established anticancer agents .

Case Study: Antimicrobial Testing

In another investigation, MTQ derivatives were tested for their antimicrobial properties using standard disk diffusion methods. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, highlighting their potential as new antimicrobial agents .

5. Conclusion

This compound represents a promising candidate in drug development due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Ongoing research into its SAR will likely yield more potent derivatives with improved efficacy and selectivity for therapeutic applications.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used for Methyl 3-(trifluoromethyl)quinoline-6-carboxylate?

- Methodological Answer : Two primary approaches are documented:

- N-propargylation followed by click chemistry : Modified quinolines can undergo N-propargylation and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties, enhancing functional diversity .

- Esterification via Vilsmeier-Haack reagents : Chloro-formyl intermediates can be synthesized using POCl3/DMF systems, followed by carboxylation to yield the ester .

Q. How is the crystal structure of this compound validated?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Hydrogen bonding networks and π-π stacking interactions are analyzed to confirm molecular packing .

- Validation : Discrepancies between experimental and calculated bond angles can be resolved via iterative refinement cycles in SHELX .

Q. Which analytical techniques confirm the purity and identity of this compound?

- Methodological Answer :

- LC-MS and NMR : LC-MS (ESI+) identifies molecular ions ([M+H]+), while 1H/13C NMR resolves trifluoromethyl (δ ~110–120 ppm for 19F coupling) and ester carbonyl (δ ~165–170 ppm) signals .

- Melting Point Analysis : Sharp melting points (±2°C) indicate high purity, with deviations suggesting impurities or polymorphism .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMAc) enhance nucleophilic substitution rates for ester formation .

- Catalyst Screening : Triethylamine improves base-mediated reactions, while Cu(I) catalysts (e.g., CuBr) accelerate click chemistry .

- Reaction Monitoring : Thin-layer chromatography (TLC) tracks intermediate formation, with prolonged reaction times (3–5 days) ensuring completion .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Tautomerism Analysis : Quinoline keto-enol tautomerism may cause NMR signal splitting; deuterated DMSO can stabilize specific tautomers for clearer spectra .

- Impurity Profiling : HPLC-DAD (diode array detection) identifies byproducts (e.g., unreacted starting materials) that may distort LC-MS or NMR data .

- Cross-Validation : SCXRD provides definitive structural confirmation when spectral data conflicts .

Q. What strategies are effective for designing biologically active derivatives of this compound?

- Methodological Answer :

- Click Chemistry : Triazole-substituted derivatives (via CuAAC) exhibit enhanced antimicrobial activity by disrupting bacterial DNA gyrase .

- Structure-Activity Relationship (SAR) : Systematic substitution at the 6-carboxylate position (e.g., replacing methyl with ethyl groups) modulates lipophilicity and target binding .

Q. What computational methods support the rational design of this compound-based inhibitors?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to targets like PI3Kδ, with trifluoromethyl groups enhancing hydrophobic interactions .

- DFT Calculations : B3LYP/6-31G(d) optimizations evaluate electron-withdrawing effects of the trifluoromethyl group on quinoline reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.